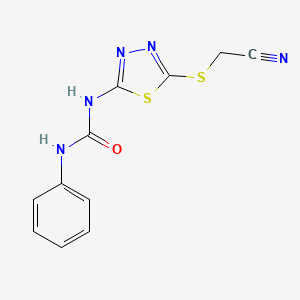

1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea

Description

Properties

IUPAC Name |

1-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5OS2/c12-6-7-18-11-16-15-10(19-11)14-9(17)13-8-4-2-1-3-5-8/h1-5H,7H2,(H2,13,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUVOPHNCCLTJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea typically involves the reaction of 2-cyanomethylthio-1,3,4-thiadiazole with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at a temperature range of 0-5°C to ensure the stability of the reactants and the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to vacuum distillation to remove any impurities and isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or amines.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, a study synthesized novel thiadiazole derivatives and evaluated their antiproliferative effects on human cell lines, demonstrating significant activity against cancer cells .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial properties . Similar thiadiazole derivatives have shown weak antimicrobial activity against pathogens like Helicobacter pylori, indicating that modifications to the thiadiazole core could enhance this activity .

Adenosine Receptor Antagonism

Thiadiazole derivatives have been investigated as adenosine receptor antagonists , which are crucial in various physiological processes and diseases. The compound may exhibit similar properties, making it a candidate for further exploration in treating conditions influenced by adenosine signaling .

Pesticidal Activity

Thiadiazole compounds have been noted for their pesticidal properties , particularly against nematodes and fungal pathogens. The incorporation of cyanomethyl thio groups could enhance the efficacy of these compounds as agrochemicals. Research into related compounds has shown promising results in controlling plant diseases .

Synthesis of Functional Materials

The unique chemical structure of this compound allows for its use in synthesizing new functional materials. Its application in creating polymeric materials with enhanced properties is an area of active research. The ability to modify the compound's structure opens avenues for developing materials with specific functionalities .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as aldose reductase and other thiol-containing enzymes.

Pathways Involved: It disrupts cellular functions by inhibiting enzyme activity, leading to the accumulation of toxic intermediates and eventual cell death.

Comparison with Similar Compounds

Quinazoline-Thiadiazole Hybrids

Compounds such as 1-(5-((6-nitroquinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives (8a–l) demonstrate potent anticancer activity. For example:

- 8b and 8c (methyl-substituted phenyl rings) showed IC₅₀ values of 29.0 ± 0.005 µM and 25.0 ± 0.001 µM , respectively, against MCF7 cells, comparable to Etoposide (IC₅₀ = 29.8 ± 0.0007 µM) .

- The nitroquinazoline substituent enhances DNA intercalation or kinase inhibition, while the phenylurea group stabilizes hydrogen bonds with target proteins like VEGFR-2 .

Benzylthio-Substituted Derivatives

1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives (e.g., from Aghcheli et al., 2020) prioritize hydrophobic interactions via the benzyl group, enhancing membrane permeability. However, their bulkier structure may limit target binding efficiency compared to the compact cyanomethylthio group .

Antifungal Analogues

Fluconazole-based thiadiazoles (e.g., 8o in ) feature a triazole-difluorophenyl side chain, targeting fungal CYP51 enzymes. These compounds exhibit:

- High purity (97% via HPLC) and stability.

- ESI-MS m/z : 504.1 [M + H]⁺, indicating a molecular weight ~503 Da .

Key Difference: The cyanomethylthio group lacks the triazole’s metal-binding capacity, likely rendering it ineffective against fungal CYP51 but possibly redirecting activity toward other targets.

Substituent Effects on Physicochemical Properties

*Estimated using fragment-based methods.

Biological Activity

1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential applications based on recent studies.

- Molecular Formula : C₇H₉N₅S₂

- Molecular Weight : 227.31 g/mol

- CAS Number : [insert CAS number if available]

Synthesis

The synthesis of this compound typically involves the cyclization of thiosemicarbazide derivatives to form the thiadiazole ring. Subsequent reactions introduce the cyanomethylthio group and the phenylurea moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has been tested against various cancer cell lines:

These values indicate that the compound exhibits potent cytotoxicity compared to standard chemotherapeutic agents like cisplatin.

The mechanism by which these compounds exert their anticancer effects includes:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through cell cycle arrest at the sub-G1 phase.

- Interaction with key cellular targets such as VEGFR-2, confirmed through in silico docking studies .

Other Biological Activities

In addition to anticancer properties, compounds containing the thiadiazole moiety have demonstrated a range of biological activities:

- Antimicrobial Activity : Compounds have shown efficacy against various bacterial strains and fungi with minimum inhibitory concentrations (MICs) as low as 3.125 mg/mL .

- Anti-inflammatory and Antidiabetic Effects : Some derivatives have been noted for their anti-inflammatory properties and potential in managing diabetes .

Case Studies

Several studies have focused on the biological evaluation of thiadiazole derivatives:

- Study on Cytotoxicity : A series of derivatives were synthesized and evaluated for their cytotoxic effects on MCF-7 and A549 cell lines, with promising results indicating significant inhibition compared to controls .

- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli, revealing potent inhibitory effects that warrant further exploration for therapeutic applications .

Q & A

Q. What are the established synthetic routes for 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea, and how can reaction conditions be optimized for yield?

The compound is synthesized via nucleophilic substitution or coupling reactions involving thiol-containing intermediates. A typical route involves reacting a substituted 1,3,4-thiadiazol-2-amine with cyanomethyl thioether derivatives under basic conditions (e.g., triethylamine in DCM or acetone at reflux) . Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time. For example, anhydrous conditions and inert atmospheres minimize side reactions . Post-synthesis purification often employs recrystallization from ethanol or DMSO/water mixtures .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure of this compound?

- FTIR : Confirms the presence of urea (-NH stretching at ~3300 cm⁻¹) and thioether (C-S at ~650 cm⁻¹) .

- ¹H/¹³C NMR : Identifies proton environments (e.g., phenyl protons at δ 7.2–7.5 ppm, cyanomethyl at δ ~4.0 ppm) and carbon backbone .

- HPLC/MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ via ESI-MS) .

- Elemental analysis : Matches calculated vs. observed C, H, N, S percentages .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Standard assays include:

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) to measure IC₅₀ values .

- Antimicrobial : Well diffusion or microdilution methods against E. coli or S. aureus .

- Anticonvulsant : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodent models .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenylurea or thiadiazole rings) influence bioactivity?

- Phenylurea substituents : Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance anticancer activity by increasing electrophilicity and DNA intercalation .

- Thiadiazole modifications : Bulky substituents (e.g., benzylthio) improve blood-brain barrier penetration, as seen in anticonvulsant studies (ED₅₀ = 0.65 μmol/kg in MES tests) .

- Cyanomethyl thioether : The -SCN group acts as a hydrogen-bond acceptor, critical for binding kinase domains (e.g., FLT3 inhibitors) .

Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?

- Molecular docking : AutoDock Vina or Schrödinger Suite identifies interactions with targets like EGFR or tubulin. For example, the thiadiazole ring forms π-π stacking with tyrosine residues .

- DFT studies : B3LYP/SDD models optimize geometry and calculate electrostatic potential maps, revealing nucleophilic attack sites (e.g., C2 of thiadiazole) .

- ADMET prediction : SwissADME estimates logP (~2.5), suggesting moderate lipophilicity, and CNS permeability (>0.5 via BOILED-Egg model) .

Q. How can data contradictions between in vitro and in vivo results be resolved?

Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:

- Prodrug design : Masking polar groups (e.g., esterification of carboxylic acids) to enhance absorption .

- Microsomal stability assays : Liver microsome incubations identify metabolic hotspots (e.g., CYP450-mediated oxidation of thioethers) .

- Pharmacokinetic profiling : Plasma half-life (t₁/₂) and AUC measurements in rodent models guide dosing regimens .

Methodological Challenges

Q. What are the key considerations for scaling up synthesis without compromising purity?

- Solvent selection : Replace DCM with toluene for safer large-scale reactions .

- Catalyst optimization : Transition from homogeneous (e.g., Et₃N) to heterogeneous bases (e.g., Amberlyst A21) for easier separation .

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress .

Q. Which strategies mitigate cytotoxicity in normal cell lines while retaining anticancer efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.